3-(4-Methyl-2-phenylpiperazin-1-yl)propan-1-amine 3-(4-Methyl-2-phenylpiperazin-1-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.: 1016701-12-4
VCID: VC8190048
InChI: InChI=1S/C14H23N3/c1-16-10-11-17(9-5-8-15)14(12-16)13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12,15H2,1H3
SMILES: CN1CCN(C(C1)C2=CC=CC=C2)CCCN
Molecular Formula: C14H23N3
Molecular Weight: 233.35 g/mol

3-(4-Methyl-2-phenylpiperazin-1-yl)propan-1-amine

CAS No.: 1016701-12-4

Cat. No.: VC8190048

Molecular Formula: C14H23N3

Molecular Weight: 233.35 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methyl-2-phenylpiperazin-1-yl)propan-1-amine - 1016701-12-4

Specification

CAS No. 1016701-12-4
Molecular Formula C14H23N3
Molecular Weight 233.35 g/mol
IUPAC Name 3-(4-methyl-2-phenylpiperazin-1-yl)propan-1-amine
Standard InChI InChI=1S/C14H23N3/c1-16-10-11-17(9-5-8-15)14(12-16)13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12,15H2,1H3
Standard InChI Key FUQKHHWJDXPBSM-UHFFFAOYSA-N
SMILES CN1CCN(C(C1)C2=CC=CC=C2)CCCN
Canonical SMILES CN1CCN(C(C1)C2=CC=CC=C2)CCCN

Introduction

Property3-(4-Methyl-2-phenylpiperazin-1-yl)propan-1-amine3-(4-Methylpiperidin-1-yl)propan-1-amine
Molecular FormulaC₁₄H₂₁N₃C₉H₂₀N₂
Molecular Weight (g/mol)231.34156.27
Boiling Point (°C)Estimated 220–240222.8
Flash Point (°C)Estimated 90–10084

The compound’s exact mass and spectral signatures (e.g., NMR, HRMS) remain underreported, though analogous piperazine derivatives exhibit characteristic peaks for aromatic protons (δ 7.2–7.5 ppm) and methyl groups (δ 1.2–1.5 ppm) .

Synthetic Methodologies

Catalytic Reduction of Cyanopyridine Intermediates

A patented process describes the synthesis of related intermediates via catalytic hydrogenation. For example, 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol—a mirtazapine precursor—is produced by reducing 2-(4-methyl-2-phenylpiperazin-1-yl)-3-cyanopyridine using a palladium catalyst partially deactivated with iron . Key conditions include:

  • Temperature: 60–70°C

  • Pressure: 294–490 kPa (3–5 kgf/cm²)

  • Catalyst Load: 0.1–5 wt% palladium relative to substrate .

This method achieves yields exceeding 70%, with purification via recrystallization from toluene-methanol mixtures .

Pharmaceutical Applications

Role in Mirtazapine Synthesis

The compound serves as a critical intermediate in mirtazapine production, a tetracyclic antidepressant. The synthetic route involves:

  • Cyclization of the propylamine side chain.

  • Demethylation and aromatization to form the final tetracyclic structure .

Analytical Characterization

Modern techniques for piperazine analysis include:

  • HPLC: Reverse-phase columns (C18) with UV detection at 254 nm .

  • Mass Spectrometry: High-resolution MS (HRMS) for exact mass determination .

  • Infrared Spectroscopy: Peaks corresponding to C-N stretches (1,100–1,300 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹) .

Industrial and Regulatory Considerations

Scalability Challenges

  • Catalyst Degradation: Iron impurities in palladium catalysts may reduce efficiency .

  • Purification Costs: Recrystallization solvents (e.g., toluene, heptane) contribute significantly to production expenses .

Future Directions

  • Green Chemistry: Developing solvent-free or aqueous-phase reactions to improve sustainability.

  • Biological Profiling: Screening for off-target receptor interactions to optimize therapeutic indices.

  • Process Intensification: Continuous-flow systems to enhance catalytic reduction yields .

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